What is N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite?
What is N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite?
An In-Depth Technical Guide to N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite
Abstract
N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a highly specialized phosphoramidite monomer, a cornerstone in the chemical synthesis of phosphorodiamidate morpholino oligomers (PMOs).[1] PMOs are a class of synthetic nucleic acid analogs, or antisense oligonucleotides, that have garnered significant attention in research and therapeutic development for their ability to modulate gene expression.[1] This guide provides a comprehensive exploration of the subject molecule, detailing the function of its constituent chemical groups, the mechanisms of its use in solid-phase synthesis, detailed experimental protocols, and its application in the production of high-fidelity antisense agents. The strategic design of this building block, featuring a morpholino backbone, specific protecting groups, and a reactive phosphoramidite moiety, is fundamental to the success of PMO synthesis.[2]
Molecular Architecture and Component Functionality
The efficacy of N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite in oligonucleotide synthesis stems from the specific roles of its four key chemical components. These components are strategically chosen to ensure controlled, sequential addition to a growing oligomer chain with high efficiency and fidelity.[3][4]
-
Morpholino-Adenosine Core : The foundational unit is an adenosine nucleoside where the deoxyribose sugar has been replaced by a six-membered morpholine ring.[5] This modification creates an uncharged backbone when linked by phosphorodiamidate groups, rendering the resulting oligomer resistant to nuclease degradation and enhancing its cell permeability, which are highly desirable properties for antisense therapeutics.[5]
-
N-DMTr (4,4'-Dimethoxytrityl) Group : The DMTr group is a bulky protecting group attached to the nitrogen of the morpholine ring (the synthetic equivalent of the 5'-hydroxyl in standard nucleosides).[6][7] Its primary function is to block this position, enforcing the correct 3'→5' directionality of synthesis and preventing self-polymerization.[6][8] The DMTr group is specifically chosen for its acid lability; it is stable during the coupling and oxidation steps but can be removed quickly and quantitatively with a mild acid, preparing the oligomer for the next coupling cycle.[6][9]
-
N6-Benzoyl (Bz) Group : The exocyclic amino group of the adenine base is nucleophilic and would cause unwanted side reactions, such as chain branching, if left unprotected during synthesis.[9][10] The benzoyl group serves as a robust shield for this amine.[9][11] It is stable under the acidic conditions of detritylation and the neutral conditions of coupling but is reliably removed under basic conditions (typically with aqueous ammonia) during the final deprotection step after the full oligomer has been synthesized.[9][12]
-
5'-O-Phosphoramidite Moiety : This is the reactive component that enables the formation of the internucleotide linkage.[3][] It consists of a trivalent phosphorus atom bonded to a diisopropylamino group and a 2-cyanoethyl group. In the presence of a weak acid activator, the diisopropylamino group is protonated and becomes an excellent leaving group.[][15] This allows the free terminus of the growing oligomer chain to perform a nucleophilic attack on the phosphorus center, forming a new phosphite triester linkage.[8][] The cyanoethyl group, in turn, protects the phosphate precursor during the synthesis and is easily removed during the final basic deprotection step.[3]
Caption: Annotated Structure of the Morpholino Phosphoramidite.
The Solid-Phase Synthesis Cycle of Morpholino Oligomers
The synthesis of PMOs is an automated, cyclical process performed on a solid support, typically controlled pore glass (CPG) or polystyrene resin.[16] Each cycle adds one morpholino monomer to the growing chain and consists of four main steps.[4][8]
-
Deprotection (Detritylation) : The cycle begins with the removal of the acid-labile DMTr protecting group from the terminal monomer of the resin-bound oligomer.[4] This is achieved by flushing the column with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[17] This exposes the morpholino ring nitrogen, preparing it for the subsequent coupling reaction.[18]
-
Coupling : The N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite, dissolved in anhydrous acetonitrile, is delivered to the column along with a weak acid activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[8][15] The activator protonates the phosphoramidite's diisopropylamino group, making it highly reactive.[] The exposed nitrogen of the support-bound oligomer then attacks the activated phosphorus center, forming a new phosphorodiamidite linkage.[15] This reaction is driven to completion by using a molar excess of the phosphoramidite.[8]
-
Capping (Optional but Recommended) : To prevent the accumulation of shorter, "failure" sequences (n-1 oligomers), any unreacted terminal nitrogens on the solid support are permanently blocked. This is typically done using acetic anhydride and N-methylimidazole. While essential in DNA synthesis, capping protocols in PMO synthesis can vary.
-
Oxidation : The newly formed phosphite triester linkage is unstable and must be converted to a more stable P(V) linkage. This is accomplished by treating the support with an oxidizing agent, typically a solution of iodine in a tetrahydrofuran/water/pyridine mixture.[4] This converts the trivalent phosphite into a pentavalent phosphorodiamidate linkage, stabilizing the oligomer backbone for the subsequent synthesis cycles.[4]
This four-step cycle is repeated for each monomer in the desired sequence.
Caption: Solid-Phase Synthesis Cycle for Morpholino Oligomers.
Core Reaction Mechanisms
Phosphoramidite Coupling
The coupling step is the core of chain elongation and proceeds via a well-defined mechanism.[] It is catalyzed by a weak acid, with tetrazole and its derivatives being the most common activators.[][19]
The mechanism involves two primary stages:
-
Activation : The activator, such as ETT, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[15] This protonation converts the amino group into a good leaving group, creating a highly electrophilic and reactive phosphorus intermediate.[]
-
Nucleophilic Attack : The free secondary amine on the morpholino ring of the support-bound oligomer acts as a nucleophile. It attacks the activated phosphorus center, displacing the protonated diisopropylamine and forming the desired phosphite triester linkage.[15]
Caption: Mechanism of Phosphoramidite Coupling.
Final Cleavage and Deprotection
After the final coupling cycle, the completed oligomer is still attached to the solid support and carries protecting groups on the nucleobases (benzoyl on adenine) and the phosphate backbone (cyanoethyl).[8][11] A single-step treatment with a strong base, typically concentrated ammonium hydroxide at an elevated temperature (e.g., 55-65 °C), accomplishes three tasks simultaneously[11][12]:
-
Cleavage of the ester linkage holding the oligomer to the solid support.
-
Removal of the cyanoethyl groups from the phosphorodiamidate backbone.
-
Removal of the N6-benzoyl protecting groups from all adenine bases.[9]
The resulting crude morpholino oligomer is then collected by filtration and purified, typically by chromatography.
Quantitative Data and Technical Specifications
Physicochemical Properties
A summary of the key properties for N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is presented below.
| Property | Value | Reference |
| Molecular Formula | C47H53N8O6P | [20][21] |
| Molecular Weight | 856.95 g/mol | [20][22] |
| Appearance | White to off-white powder | [] |
| Purity | ≥98% (typically by HPLC and 31P NMR) | [] |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | [24][25] |
| Storage | -20°C under inert gas (Argon or Nitrogen) | [] |
Benzoyl Group Deprotection Conditions
The choice of deprotection method is critical for achieving a high yield of pure oligonucleotide. The following table compares common conditions for removing the N6-benzoyl group.
| Method | Reagents & Conditions | Typical Time | Typical Yield | Notes |
| Ammonium Hydroxide | Concentrated (28-30%) NH4OH, 55-65 °C | 2-8 hours | > 90% | The most common method used in standard oligonucleotide deprotection workflows; effectively removes benzoyl, cyanoethyl, and cleaves from support simultaneously.[11][12] |
| Methanolic Ammonia | Saturated NH3 in Methanol, Room Temp. | 12-24 hours | > 90% | A milder, slower alternative to aqueous ammonium hydroxide.[12] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temp. | 1-4 hours | > 95% | Very rapid and efficient, but typically used for deprotecting O-benzoyl groups and may require separate steps for other deprotections.[12][26] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Coupling Cycle
This protocol outlines a generalized single coupling cycle on an automated DNA/RNA synthesizer. Reagent volumes and times should be optimized for the specific instrument and synthesis scale.
Materials:
-
Solid support (CPG) with the initial nucleoside attached.
-
N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Deblocking solution (3% TCA in dichloromethane).
-
Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine).
-
Anhydrous acetonitrile for washing.
Methodology:
-
Column Preparation : The synthesis column containing the solid support is placed on the synthesizer.
-
Detritylation : a. Wash the column with anhydrous acetonitrile. b. Deliver the deblocking solution to the column and allow it to react for 60-120 seconds to remove the DMTr group. c. Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.
-
Coupling : a. Simultaneously deliver the phosphoramidite solution and the activator solution to the column. b. Allow the coupling reaction to proceed for 5-15 minutes. c. Wash the column with anhydrous acetonitrile.
-
Oxidation : a. Deliver the oxidizer solution to the column. b. Allow the oxidation reaction to proceed for 60 seconds. c. Wash the column with anhydrous acetonitrile to remove excess iodine and prepare for the next cycle.
Protocol 2: Cleavage and Final Deprotection
This protocol describes the final step to release and deprotect the synthesized oligomer.
Materials:
-
Solid support with the fully synthesized morpholino oligomer.
-
Concentrated ammonium hydroxide (28-30%).
-
Sterile, sealable vial.
-
Heating block or oven.
Methodology:
-
Transfer Support : Carefully transfer the solid support from the synthesis column to a sterile 2 mL screw-cap vial.[11]
-
Add Base : Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.[11]
-
Incubation : Tightly seal the vial and place it in a heating block set to 55 °C for 8-12 hours. This step cleaves the oligomer from the support and removes the benzoyl and cyanoethyl protecting groups.[11]
-
Cooling and Collection : a. Allow the vial to cool completely to room temperature. b. Carefully open the vial in a fume hood. c. Transfer the ammonium hydroxide solution, which now contains the deprotected oligomer, to a new sterile tube, leaving the solid support behind.[11]
-
Evaporation : Evaporate the solution to dryness using a centrifugal evaporator (e.g., SpeedVac). The resulting pellet is the crude oligonucleotide.[11]
-
Purification : The crude product should be purified using methods such as HPLC or gel electrophoresis to isolate the full-length product.
Conclusion
N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite is a sophisticated and indispensable chemical tool that enables the synthesis of high-purity phosphorodiamidate morpholino oligomers. The rational design of its constituent parts—the nuclease-resistant morpholino core, the precisely-controlled protecting groups (DMTr and benzoyl), and the highly reactive phosphoramidite moiety—provides the foundation for the robust, automated solid-phase synthesis cycle. A thorough understanding of the properties and reaction mechanisms of this key building block is essential for researchers and drug developers working to harness the therapeutic potential of antisense technology.
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Sato, T., et al. (2023). Expansion of Phosphoramidite Chemistry in Solid-Phase Oligonucleotide Synthesis: Rapid 3′-Dephosphorylation and Strand Cleavage. ACS Publications. Retrieved from [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research. Retrieved from [Link]
-
Catalysts. (n.d.). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Retrieved from [Link]
-
Abes, S., et al. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. PubMed. Retrieved from [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. Retrieved from [Link]
-
ResearchGate. (n.d.). General protocol for the synthesis of PMOs morpholine-based oligomers. Retrieved from [Link]
- Google Patents. (n.d.). US8299206B2 - Method of synthesis of morpholino oligomers.
-
ResearchGate. (2025). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Retrieved from [Link]
-
ChemGenes. (n.d.). Morpholino Phosphorodiamidates. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). Morpholino A Phosphoramidite. Retrieved from [Link]
- Google Patents. (n.d.). WO2009064471A1 - Method of synthesis of morpholino oligomers.
-
ResearchGate. (n.d.). Basic phosphoramidite structure. Retrieved from [Link]
-
Semantic Scholar. (2020). Improved Synthesis of Phosphoramidite-Protected N6-Methyladenosine via BOP-Mediated SNAr Reaction. Retrieved from [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]
-
CD BioGlyco. (n.d.). N-Trityl-N6-benzoyl-morpholino-A-5'-O-phosphoramidite. Retrieved from [Link]
-
eScholarship.org. (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing. Retrieved from [Link]
-
Justia Patents. (2012). RNA synthesis-phosphoramidites for synthetic RNA in the reverse direction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of N 6 -benzoyl-8,1′-13 C-2′-O-TBDMS-adenosine.... Retrieved from [Link]
-
Langner, H. K., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC - NIH. Retrieved from [Link]
-
ChemRxiv. (n.d.). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
Sources
- 1. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-DMTr-N6-benzoyl-morpholino-A-5'-O-phosphoramidite | BroadPharm [broadpharm.com]
- 3. twistbioscience.com [twistbioscience.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 19. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Morpholino A Phosphoramidite - Cayman Chemical [bioscience.co.uk]
- 22. medchemexpress.com [medchemexpress.com]
- 24. caymanchem.com [caymanchem.com]
- 25. caymanchem.com [caymanchem.com]
- 26. researchgate.net [researchgate.net]
